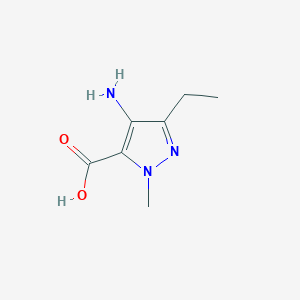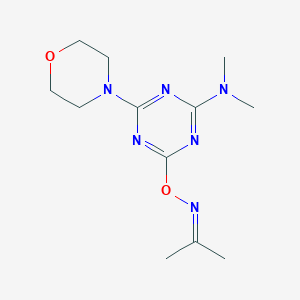![molecular formula C16H18N4O2 B14171625 N-(1-ethyl-6-methylpyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide CAS No. 714283-11-1](/img/structure/B14171625.png)
N-(1-ethyl-6-methylpyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-ethyl-6-methylpyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide is a compound belonging to the class of quinolinyl-pyrazoles.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ethyl-6-methylpyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide typically involves the cyclization of appropriate starting materials. One common method involves the condensation of corresponding acids followed by hydrolysis and cyclization . The reaction is usually carried out in a tetrahydrofuran solvent medium, yielding the final compound with good efficiency .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
N-(1-ethyl-6-methylpyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate for cyclization and various oxidizing or reducing agents depending on the desired transformation . The reactions are typically carried out under reflux conditions to ensure complete conversion of starting materials .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinolinyl derivatives, while reduction reactions may produce more reduced forms of the compound .
Aplicaciones Científicas De Investigación
N-(1-ethyl-6-methylpyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activities, including anticancer properties.
Industry: It may be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(1-ethyl-6-methylpyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by inhibiting certain enzymes or receptors involved in disease processes . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interfere with cell signaling pathways critical for cancer cell growth and survival .
Comparación Con Compuestos Similares
Similar Compounds
- N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide
- N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)furan-2-carboxamide
Uniqueness
N-(1-ethyl-6-methylpyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide is unique due to its specific structural features, which confer distinct pharmacological properties. Compared to similar compounds, it may offer improved efficacy and reduced toxicity in certain applications .
Propiedades
Número CAS |
714283-11-1 |
|---|---|
Fórmula molecular |
C16H18N4O2 |
Peso molecular |
298.34 g/mol |
Nombre IUPAC |
N-(1-ethyl-6-methylpyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide |
InChI |
InChI=1S/C16H18N4O2/c1-4-20-16-12(15(19-20)18-14(21)9-22-3)8-11-7-10(2)5-6-13(11)17-16/h5-8H,4,9H2,1-3H3,(H,18,19,21) |
Clave InChI |
ZGNSAMFGDQSSEJ-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=C(C=C3C=C(C=CC3=N2)C)C(=N1)NC(=O)COC |
Solubilidad |
22.1 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-(cyclopropylmethyl)-1-(phenylsulfonyl)-](/img/structure/B14171555.png)
![1-Benzyl-2-(ethylsulfanyl)-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B14171559.png)





![N-[3-(4-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B14171591.png)

![5-bromo-2-iodo-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B14171620.png)
![N'-[(3Z)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B14171621.png)
